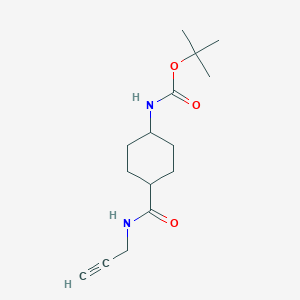
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C13H14FN. It is known for its unique chemical structure, which includes a cyclopentane ring attached to a carbonitrile group and a fluorinated phenyl ring. This compound is used in various research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile can be synthesized through a multi-step process involving the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid.
Reduction: 1-(3-Fluoro-5-methylphenyl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biological pathways and developing new therapeutic agents.
Comparison with Similar Compounds
- 1-(3-Fluorophenyl)cyclopentanecarbonitrile
- 1-(3-Methylphenyl)cyclopentanecarbonitrile
- 1-(3-Chloro-5-methylphenyl)cyclopentanecarbonitrile
Comparison: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile stands out due to the presence of both fluorine and methyl groups on the phenyl ring, which enhances its reactivity and selectivity compared to similar compounds. The fluorine atom increases the compound’s electronegativity, while the methyl group provides steric hindrance, making it unique in its chemical behavior and applications.
Properties
Molecular Formula |
C13H14FN |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c1-10-6-11(8-12(14)7-10)13(9-15)4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChI Key |
ZQZAFSOBUPGFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
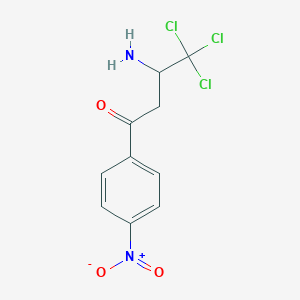
![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
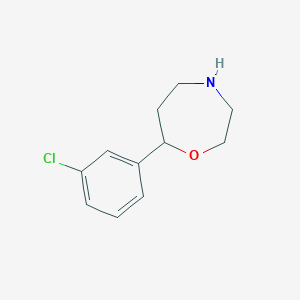
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
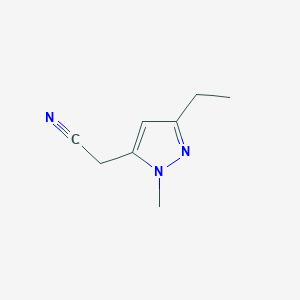
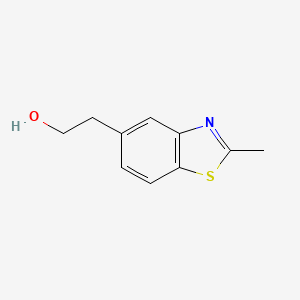
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)

